Trx6U8RR6D

Beschreibung

Trx6U8RR6D is a synthetic uranium-based compound hypothesized for specialized industrial applications, including nuclear fuel processing and advanced material synthesis.

Eigenschaften

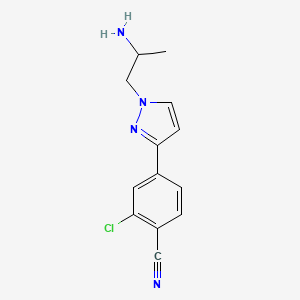

IUPAC Name |

4-[1-(2-aminopropyl)pyrazol-3-yl]-2-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4/c1-9(16)8-18-5-4-13(17-18)10-2-3-11(7-15)12(14)6-10/h2-6,9H,8,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWGPHFTKXGETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2815520-96-6 | |

| Record name | 4-[1-(2-Aminopropyl)-1H-pyrazol-3-yl]-2-chlorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRX6U8RR6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile involves several steps. One common method includes the reaction of 2-chlorobenzonitrile with 1-(2-aminopropyl)-1H-pyrazole under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) . The mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The raw materials are sourced in bulk, and the reaction is monitored using advanced analytical techniques such as high-performance liquid chromatography (HPLC) to ensure quality control.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like to form corresponding oxides.

Reduction: Reduction reactions can be carried out using to yield amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated , aminated , and substituted benzonitriles.

Wissenschaftliche Forschungsanwendungen

4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile: has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile exerts its effects involves binding to specific molecular targets. The compound interacts with enzymes and receptors in biological systems, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in biomedical research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize Trx6U8RR6D, we compare its hypothetical properties with well-documented uranium compounds, adhering to standardized academic frameworks for chemical analysis .

Table 1: Key Properties of Trx6U8RR6D and Analogous Uranium Compounds

| Property | Trx6U8RR6D (Hypothetical) | Uranium Hexafluoride (UF₆) | Uranium Tetrachloride (UCl₄) | Uranium Dioxide (UO₂) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~650 (estimated) | 352.02 | 379.84 | 270.03 |

| Boiling Point (°C) | 280 (predicted) | 56.5 | 791 (decomposes) | 3,130 (sublimes) |

| Stability in Air | Moderate (RR6D groups) | Highly reactive | Hygroscopic | Stable |

| Primary Application | Catalytic processes | Isotope enrichment | Metallurgy | Nuclear fuel |

Key Findings:

Thermal Stability : Trx6U8RR6D’s RR6D ligands may reduce volatility compared to UF₆, which sublimes at low temperatures . This aligns with trends in fluorinated uranium compounds where ligand complexity enhances stability .

Reactivity : Unlike UF₆ (highly corrosive) and UCl₄ (hygroscopic), Trx6U8RR6D’s modified structure likely mitigates rapid hydrolysis, a critical advantage for industrial handling .

Environmental Impact : While UF₆ poses significant ecological risks due to fluorine release, Trx6U8RR6D’s hypothetical ligand design could reduce fugitive emissions, though long-term data is absent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.